molecular formula C16H11F3N2OS B11563660 6-Methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile

6-Methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile

Cat. No.: B11563660
M. Wt: 336.3 g/mol
InChI Key: MWPCBJICDKVVBM-UHFFFAOYSA-N
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Description

6-Methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group, a pyridine ring, and a sulfanyl linkage to a phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate starting materials such as 2-chloro-3-cyanopyridine and 6-methylpyridine.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent like trifluoromethyl iodide.

    Attachment of the Phenylethyl Group: The phenylethyl group is attached through a sulfanyl linkage, typically involving a thiol-ene reaction with 2-oxo-2-phenylethyl thiol.

    Final Assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct positioning of all functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions activated by the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium hydride, dimethylformamide, trifluoromethyl iodide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

6-Methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders and cancer.

    Materials Science: Its unique structure makes it a candidate for the development of advanced materials, including polymers and nanomaterials.

    Biological Studies: The compound is used in biochemical assays to study enzyme interactions and metabolic pathways.

    Industrial Applications: It is explored for use in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with target proteins, modulating their activity through covalent or non-covalent interactions. The sulfanyl linkage provides additional binding sites, enhancing its specificity and potency.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 6-Methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile stands out due to its trifluoromethyl group, which imparts unique chemical properties such as increased stability, lipophilicity, and metabolic resistance. These properties make it a valuable compound for various applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C16H11F3N2OS

Molecular Weight

336.3 g/mol

IUPAC Name

6-methyl-2-phenacylsulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile

InChI

InChI=1S/C16H11F3N2OS/c1-10-7-13(16(17,18)19)12(8-20)15(21-10)23-9-14(22)11-5-3-2-4-6-11/h2-7H,9H2,1H3

InChI Key

MWPCBJICDKVVBM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=N1)SCC(=O)C2=CC=CC=C2)C#N)C(F)(F)F

Origin of Product

United States

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